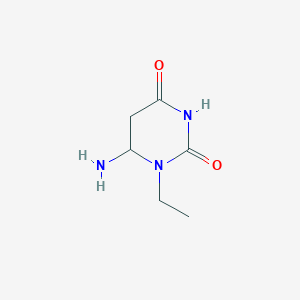
6-Amino-1-ethyl-1,3-diazinane-2,4-dione
Beschreibung
6-Amino-1-ethyl-1,3-diazinane-2,4-dione is a six-membered heterocyclic compound featuring a diazinane ring (1,3-diazinane) with two ketone groups at positions 2 and 4, an ethyl substituent at position 1, and an amino group at position 5. Its IUPAC name is (5E)-1-ethyl-6-imino-5-methoxyimino-1,3-diazinane-2,4-dione, as per its Safety Data Sheet (SDS) . The molecular formula is C₇H₁₀N₄O₃, with a molecular weight of 214.19 g/mol.
Eigenschaften
Molekularformel |
C6H11N3O2 |
|---|---|
Molekulargewicht |
157.17 g/mol |
IUPAC-Name |
6-amino-1-ethyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C6H11N3O2/c1-2-9-4(7)3-5(10)8-6(9)11/h4H,2-3,7H2,1H3,(H,8,10,11) |
InChI-Schlüssel |
HFRVHRKMWUHKMM-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(CC(=O)NC1=O)N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-1-ethyl-1,3-diazinane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethylamine with a suitable diketone, followed by cyclization to form the diazinane ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Amino-1-ethyl-1,3-diazinane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted diazinane derivatives.
Wissenschaftliche Forschungsanwendungen
6-Amino-1-ethyl-1,3-diazinane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 6-Amino-1-ethyl-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Substituent Variations
- 1-Phenyl-1,3-diazinane-2,4-dione (CAS: 15533-68-3): Replaces the ethyl group at position 1 with a phenyl ring, increasing molecular weight to 190.2 g/mol. The aromatic substituent enhances steric bulk and may alter solubility or binding affinity in biological systems .
- Dihydrothymine (CAS: 19140-80-8): A natural metabolite with a 5-methyl substituent on the diazinane ring. Its smaller molecular weight (128.13 g/mol) and lack of amino/ethyl groups limit structural complexity, favoring metabolic roles over synthetic applications .
- 6-Amino-1-methylpyrimidine-2,4(1H,3H)-dione (CAS: 2434-53-9): Features a pyrimidine ring (a diazinane derivative with conjugated double bonds) and a methyl group at position 1. The amino group at position 6 mirrors the target compound but within a different ring system, affecting electronic properties .
Ring System Variations
- Imidazolidin-2,4-diones (e.g., IM-3, IM-7): Five-membered rings with two ketone groups. IM-3 (5-(4-ethylphenyl)-3-phenylimidazolidin-2,4-dione) exhibits antinociceptive and CNS-modulating effects, demonstrating how ring size and substituents influence bioactivity .
Pharmacological and Chemical Properties
- Reactivity: The amino group in this compound enhances nucleophilicity, enabling participation in condensation or cyclization reactions. In contrast, dihydrothymine’s methyl group limits such reactivity .
- Bioactivity: Imidazolidin-2,4-diones like IM-3 and IM-7 show cardiovascular and CNS effects, suggesting that diazinane derivatives with amino groups could exhibit similar profiles if tested .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


